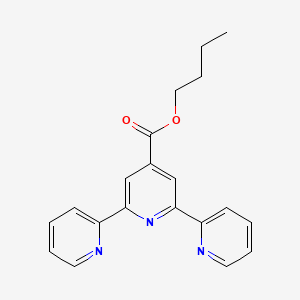
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C₁₁H₁₂Cl₂N₂O₄S and a molecular weight of 339.2 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with morpholine-4-carbonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through recrystallization or chromatography techniques to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding sulfonic acid and morpholine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Hydrolysis: The reaction can be carried out using water or aqueous sodium hydroxide at room temperature.
Major Products Formed
Substitution Reactions: The major products formed depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of a sulfonamide derivative.
Hydrolysis: The major products are the corresponding sulfonic acid and morpholine derivatives.
科学的研究の応用
2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride has several scientific research applications:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles. The chlorine atom in the sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reaction leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile used. The compound’s reactivity is primarily due to the electron-withdrawing effects of the sulfonyl and chloro groups, which enhance the electrophilicity of the sulfonyl chloride group.
類似化合物との比較
Similar Compounds
2-chlorobenzenesulfonyl Chloride: This compound is similar in structure but lacks the morpholine-4-carbonylamino group. It is also used as a reagent in organic synthesis.
4-(morpholine-4-carbonylamino)benzenesulfonyl Chloride: This compound is similar but lacks the chlorine atom on the benzene ring. It is used in similar applications as 2-Chloro-4-(morpholine-4-carboxamido)benzene-1-sulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both the chloro and morpholine-4-carbonylamino groups. This combination of functional groups enhances its reactivity and makes it a versatile reagent in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial processes.
特性
分子式 |
C11H12Cl2N2O4S |
|---|---|
分子量 |
339.2 g/mol |
IUPAC名 |
2-chloro-4-(morpholine-4-carbonylamino)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H12Cl2N2O4S/c12-9-7-8(1-2-10(9)20(13,17)18)14-11(16)15-3-5-19-6-4-15/h1-2,7H,3-6H2,(H,14,16) |
InChIキー |
COFSBAXMEIDCQM-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
正規SMILES |
C1COCCN1C(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Chloro-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1635368.png)




![3-[4-fluoro-2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B1635404.png)
![5-Nitrospiro[benzimidazole-2,1'-cyclopentane]1,3-dioxide](/img/structure/B1635405.png)

![(S)-2-[(Carboxymethyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1635409.png)
